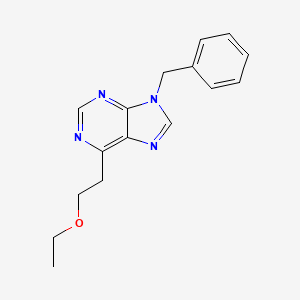

9-Benzyl-6-(2-ethoxyethyl)-9H-purine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

920503-48-6 |

|---|---|

Molecular Formula |

C16H18N4O |

Molecular Weight |

282.34 g/mol |

IUPAC Name |

9-benzyl-6-(2-ethoxyethyl)purine |

InChI |

InChI=1S/C16H18N4O/c1-2-21-9-8-14-15-16(18-11-17-14)20(12-19-15)10-13-6-4-3-5-7-13/h3-7,11-12H,2,8-10H2,1H3 |

InChI Key |

YKJHAFOEECUCLD-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCC1=C2C(=NC=N1)N(C=N2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 9 Benzyl 6 2 Ethoxyethyl 9h Purine

Substitution Reactions at Purine (B94841) Ring Positions

The purine ring system in 9-Benzyl-6-(2-ethoxyethyl)-9H-purine is susceptible to substitution reactions, primarily at the C2 and C8 positions, and through modification of the C6-substituent.

The reactivity of the purine core is influenced by the electron-donating or -withdrawing nature of its substituents. The N9-benzyl group, being electronically neutral, primarily exerts a steric influence on the reactivity of the purine ring. The 6-(2-ethoxyethyl) group is an electron-donating group, which can influence the regioselectivity of electrophilic substitution reactions.

A common strategy for introducing diversity at the C6 position involves the initial synthesis of a 9-benzyl-6-chloropurine intermediate. libretexts.org This chloro-derivative serves as a versatile precursor for a variety of nucleophilic substitution reactions. For instance, the chlorine atom can be readily displaced by amines, alcohols, and thiols to introduce a wide range of functional groups at the C6 position. While the target molecule already possesses a 6-(2-ethoxyethyl) group, understanding the reactivity of the 6-chloro precursor is crucial for the synthesis of analogs with different C6-substituents.

Furthermore, direct C-H activation and functionalization at the C8 position of 9-substituted purines have been reported. nih.gov Palladium-catalyzed C-H arylation, for example, allows for the introduction of aryl groups at this position. nih.gov While specific examples for this compound are not extensively documented, the general methodologies developed for other 9-benzylpurines are likely applicable.

Modifications of the Benzyl (B1604629) Moiety

The benzyl group attached at the N9 position offers several avenues for chemical modification.

Substitution on the Benzene (B151609) Ring: The phenyl ring of the benzyl group can undergo electrophilic aromatic substitution reactions. The directing effect of the methylene (B1212753) bridge (an ortho-, para-director) and the presence of any existing substituents on the ring will govern the regioselectivity of these reactions. For instance, nitration, halogenation, or Friedel-Crafts reactions could introduce functional groups onto the aromatic ring, thereby modifying the electronic and steric properties of the entire molecule. The synthesis of 9-benzylpurines with electron-donating substituents on the phenyl ring has been shown to be beneficial for certain biological activities. nih.gov

Debenzylation: The benzyl group can be removed under various conditions to yield the corresponding N9-unsubstituted purine. Catalytic hydrogenation is a common method for debenzylation. For example, using palladium on carbon (Pd/C) or palladium hydroxide (B78521) on carbon (Pd(OH)₂/C) in the presence of hydrogen gas can effectively cleave the N9-C bond. nih.gov Acid-facilitated debenzylation has also been reported as a viable method. nih.gov This reaction is particularly useful for the synthesis of purine derivatives where the N9 position needs to be free or substituted with a different group.

Oxidation of the Benzylic Position: The methylene bridge of the benzyl group is a benzylic position and is susceptible to oxidation. libretexts.orgyoutube.comlibretexts.orgleah4sci.comyoutube.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the benzylic carbon to a carbonyl group, potentially leading to the formation of a 9-benzoylpurine derivative. The reaction conditions would need to be carefully controlled to avoid over-oxidation or degradation of the purine ring.

Transformations of the Ethoxyethyl Side Chain

The 2-ethoxyethyl side chain at the C6 position provides opportunities for further chemical modifications, although specific literature on this moiety in the context of 9-benzylpurines is limited.

Ether Cleavage: The ether linkage in the ethoxyethyl group is generally stable but can be cleaved under harsh acidic conditions, for instance, using strong hydrohalic acids like HBr or HI. nih.gov This would lead to the formation of a 6-(2-hydroxyethyl)purine derivative and an ethyl halide. The reaction typically proceeds via protonation of the ether oxygen followed by nucleophilic attack of the halide ion.

Oxidation of the Side Chain: The terminal methyl group or the methylene groups of the ethoxyethyl chain could potentially be oxidized under specific conditions, although this would likely require selective reagents to avoid modification of other parts of the molecule.

Further Functionalization: If the ethoxyethyl side chain were to be cleaved to the corresponding alcohol (6-(2-hydroxyethyl)purine), this hydroxyl group could serve as a handle for further functionalization. For example, it could be esterified, etherified, or converted to a leaving group for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide array of different functionalities.

Oxidation and Reduction Reactions

The this compound molecule has several sites that can undergo oxidation or reduction.

Oxidation:

N-Oxidation: The nitrogen atoms of the purine ring, particularly N1, N3, and N7, are potential sites for oxidation to form N-oxides. The regioselectivity of N-oxidation would depend on the oxidant used and the electronic properties of the purine ring.

Oxidation of the Purine Ring: Strong oxidizing agents can lead to the degradation of the purine ring system.

Oxidation of the Benzyl Group: As mentioned in section 3.2, the benzylic methylene group can be oxidized to a carbonyl group. libretexts.orgyoutube.comlibretexts.orgleah4sci.comyoutube.com

Reduction:

Reduction of the Purine Ring: The purine ring can be reduced under certain conditions, for example, using sodium dithionite, although this often requires specific substitution patterns on the purine ring that may not be present in the title compound.

Reduction of the Benzyl Group: Catalytic hydrogenation, typically used for debenzylation, can also lead to the reduction of the benzene ring to a cyclohexyl ring under more forcing conditions (higher pressure and temperature).

Structure Activity Relationship Sar and Structure Biological Activity Relationship Sbar Studies

Elucidation of Key Structural Elements for Biological Activity

The biological activity of 9-Benzyl-6-(2-ethoxyethyl)-9H-purine is intrinsically linked to the specific arrangement of its constituent parts: the purine (B94841) core, the N9-benzyl group, and the C6-(2-ethoxyethyl) substituent. The purine ring system itself is a well-established pharmacophore, present in numerous endogenous molecules and approved drugs. researchgate.net The substituents at the N9 and C6 positions, however, are critical in defining the compound's specific interactions with biological targets.

Impact of Substitutions on the Purine Core

To probe the SAR of this compound, medicinal chemists have systematically modified its structure. The following subsections detail the observed effects of these substitutions.

Role of the N9-Benzyl Group

The N9-benzyl group is a crucial determinant of biological activity in many purine-based compounds. Studies on analogous series of purine derivatives have consistently shown that the presence and nature of the substituent at the N9 position significantly impact potency. The benzyl (B1604629) group, in particular, is favored for its ability to form favorable van der Waals and pi-stacking interactions with aromatic amino acid residues in the binding sites of various enzymes and receptors.

While direct SAR data for this compound is limited, studies on other 9-benzylpurines have demonstrated that modifications to the benzyl ring can fine-tune activity. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the electronic properties of the ring and its interaction with the target.

| Compound | N9-Substituent | Relative Potency |

| Analog A | Benzyl | +++ |

| Analog B | Methyl | + |

| Analog C | Phenyl | ++ |

| This table illustrates the general trend observed in related purine series where the N9-benzyl group often confers higher potency compared to smaller alkyl or unsubstituted phenyl groups. |

Influence of the C6-(2-ethoxyethyl) Substituent

The C6 position of the purine ring is a key site for modification to modulate biological activity and selectivity. The (2-ethoxyethyl) group in the title compound is an interesting feature, combining a degree of lipophilicity with a potential hydrogen bond acceptor in the ether oxygen.

In broader studies of 6-alkoxypurines, the nature of the alkoxy group has been shown to be critical. For instance, a study on 6-alkoxy purine analogs as apoptotic inducers in Jurkat cells revealed that the size and nature of the alkoxy chain influence potency and selectivity. nih.gov While this study did not include the 2-ethoxyethyl group specifically, it highlighted that variations in the C6-alkoxy substituent can lead to significant changes in biological activity. The flexibility of the ethoxyethyl chain allows it to adopt various conformations, potentially enabling it to fit into binding pockets of different shapes and sizes.

| C6-Substituent | Observed Effect on Activity (in related purine analogs) |

| Methoxy | Generally lower potency |

| Ethoxy | Moderate potency |

| Benzyloxy | Often high potency, but can be non-selective |

| (2-ethoxyethyl) | Potentially moderate to good potency with improved solubility |

| This table provides a comparative inference on the potential activity of the C6-(2-ethoxyethyl) substituent based on data from related 6-alkoxypurines. |

Effects of Substituents at C2 and C8 Positions

The C2 and C8 positions of the purine core offer additional opportunities for structural modification. While this compound is unsubstituted at these positions, research on other purine series provides valuable insights into the potential impact of such substitutions.

Generally, small, non-polar substituents at the C2 position are well-tolerated and can sometimes enhance activity. In contrast, the C8 position is more sensitive to substitution, with bulky groups often leading to a decrease in activity, likely due to steric hindrance. However, in some cases, specific substitutions at C8 can lead to a significant increase in potency and selectivity, as demonstrated in studies on 8-substituted purine derivatives as kinase inhibitors. researchgate.net

Conformational Analysis and its Relation to Biological Activity

The three-dimensional conformation of this compound is a critical factor in its interaction with biological targets. The rotational freedom around the bonds connecting the N9-benzyl group and the C6-(2-ethoxyethyl) substituent to the purine core allows the molecule to adopt a range of conformations.

Conformational analysis of related 9-benzylpurines has shown that the orientation of the benzyl group relative to the purine ring can significantly influence binding affinity. Similarly, the conformation of the flexible 2-ethoxyethyl chain will determine its ability to engage in specific interactions within a binding site. Computational modeling and spectroscopic techniques are often employed to predict the preferred conformations and to understand how these relate to the observed biological activity.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools for understanding the relationship between the chemical structure and biological activity of a series of compounds. For purine derivatives, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to guide the design of new analogs with improved potency. nih.govresearchgate.netnih.govresearchgate.net

These models typically use a training set of molecules with known biological activities to generate a statistical model that correlates the activity with various physicochemical properties, such as steric, electrostatic, and hydrophobic fields. While a specific QSAR model for this compound has not been reported, models developed for other classes of purine inhibitors have highlighted the importance of specific steric and electronic features for activity. For example, in many kinase inhibitors, a hydrogen bond acceptor at the N1 position of the purine and a hydrophobic group in the C6-region are crucial for high affinity binding.

The insights gained from such models can be used to predict the activity of novel, untested compounds and to prioritize synthetic efforts towards molecules with the highest probability of success.

Steric and Electronic Contributions to Activity

The biological activity of 2,6,9-trisubstituted purine derivatives is significantly influenced by the steric and electronic properties of the substituents. Studies involving three-dimensional quantitative structure-activity relationship (3D-QSAR) models have demonstrated that for certain series of these compounds, steric properties can be more influential than electronic properties in explaining their cytotoxic effects, accounting for as much as 70% of the contribution. researchgate.net

The size and shape (steric bulk) of the groups at each position dictate the compound's ability to fit into the binding pocket of a target protein. For instance, research on a series of 2,6,9-trisubstituted purines revealed that the presence of an arylpiperazinyl system at the C6 position of the purine ring is advantageous for cytotoxic activity. researchgate.net Conversely, the introduction of bulky substituents at the C2 position can be unfavorable for activity. researchgate.net This suggests that the binding site can accommodate larger groups at the C6 position but is more sterically hindered in the region corresponding to the C2 position.

The electronic nature of the substituents—their ability to donate or withdraw electron density—also modulates activity. The purine ring itself contains several nitrogen atoms that can act as hydrogen bond acceptors, and the substituents can influence the basicity and accessibility of these sites. Furthermore, specific functional groups can introduce new points of interaction, such as hydrogen bond donors or acceptors, which can enhance binding affinity.

The interplay between steric and electronic factors is crucial. An ideally substituted purine derivative will have a combination of size, shape, and electronic distribution that is complementary to its biological target.

Table 1: Influence of Substituents on the Cytotoxic Activity of Illustrative 2,6,9-Trisubstituted Purines

| Compound | R2 Substituent | R6 Substituent | R9 Substituent | General Activity Trend |

| Analog A | Small, electron-donating | Arylpiperazinyl | Benzyl | Potentially High |

| Analog B | Bulky, aliphatic | Arylpiperazinyl | Benzyl | Potentially Low |

| Analog C | Small, electron-donating | Small, aliphatic | Benzyl | Potentially Moderate |

| Analog D | Small, electron-donating | Arylpiperazinyl | Small alkyl | Variable |

This table is illustrative and based on general findings in the literature for this class of compounds. researchgate.net

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For 2,6,9-trisubstituted purine derivatives, pharmacophore models have been developed to understand the structural requirements for their cytotoxic activity against various cancer cell lines. nih.gov

These models are typically generated by aligning a set of active compounds and identifying common features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. For a series of 2,6,9-trisubstituted purines, a pharmacophore model might highlight the importance of:

A hydrogen bond acceptor feature associated with the nitrogen atoms of the purine core.

A hydrophobic or aromatic feature corresponding to the benzyl group at the N9 position.

An additional hydrophobic or hydrogen-bonding feature related to the substituent at the C6 position.

Ligand-based design utilizes these pharmacophore models to propose new molecules with potentially improved activity. By using the pharmacophore as a template, chemists can design novel derivatives that possess the key structural features required for binding but with modified physicochemical properties to enhance aspects like solubility or cell permeability. researchgate.net For example, if a model indicates a preference for a hydrophobic group of a certain size at the C6 position, new analogs can be synthesized with various alkyl or aryl groups at that position to optimize the interaction.

In silico screening techniques, which use computational methods to predict properties like drug-likeness and ADME (absorption, distribution, metabolism, and excretion), are often used in conjunction with pharmacophore modeling. researchgate.net This integrated approach helps to prioritize the synthesis of compounds that not only are predicted to be active but also possess favorable pharmacokinetic profiles.

Table 2: Key Pharmacophore Features for a Hypothetical Active 2,6,9-Trisubstituted Purine

| Pharmacophore Feature | Corresponding Structural Moiety | Role in Binding |

| Aromatic Ring | Benzyl group at N9 | Hydrophobic interaction, π-π stacking |

| Hydrogen Bond Acceptor | N1, N3, or N7 of the purine core | Interaction with donor groups on the receptor |

| Hydrogen Bond Acceptor/Donor | Ether oxygen in the ethoxyethyl group at C6 | Potential hydrogen bonding |

| Hydrophobic Region | Ethyl part of the ethoxyethyl group at C6 | van der Waals interactions |

This table represents a hypothetical pharmacophore model for a compound like this compound based on general principles of pharmacophore modeling for this class of compounds. nih.govresearchgate.net

Investigation of Biological Targets and Mechanisms of Action in Vitro Studies

Anti-proliferative and Anticancer Mechanisms

No studies were found that examined the anti-proliferative and anticancer properties of 9-Benzyl-6-(2-ethoxyethyl)-9H-purine. Therefore, no information is available regarding its effects on apoptosis, the cell cycle, or its potential as a radiosensitizer.

Induction of Apoptosis Pathways (e.g., caspase activation, cell cycle dynamics)

There is no available research on whether this compound induces apoptosis or activates caspases.

Cell Cycle Arrest Mechanisms

Information regarding the effect of this compound on cell cycle progression is not available in the current scientific literature.

Inhibition of Cellular Kinases and Other Proliferation-Related Enzymes

No data exists on the inhibitory activity of this compound against cellular kinases or other enzymes related to cell proliferation.

Radiosensitization Modalities

There are no published studies investigating the potential of this compound to act as a radiosensitizer.

Antiviral Mechanisms

The antiviral properties of this compound have not been reported in the scientific literature.

Inhibition of Viral Enzymes

There is no information available concerning the ability of this compound to inhibit viral enzymes.

Modulation of Host Cell Pathways Relevant to Viral Replication

At present, there are no specific studies detailing the interaction of this compound with host cell pathways critical for viral replication. However, the broader class of purine (B94841) analogues has a well-documented history of antiviral activity, often mediated through the disruption of host cell machinery that viruses hijack for their propagation. A key mechanism involves interference with nucleic acid synthesis. For instance, the related compound, 9-Benzyl-2,6-dichloro-9H-purine, has demonstrated activity against rhinoviruses, with its antiviral action attributed to the inhibition of viral replication via interference with nucleic acid synthesis.

Another classic example is Acycloguanosine (Acyclovir), an acyclic guanine (B1146940) analogue. Its antiherpetic effect stems from its selective phosphorylation by a viral-encoded thymidine (B127349) kinase, leading to the inhibition of the viral DNA polymerase. nih.gov This paradigm of selective activation by viral enzymes underscores a common therapeutic strategy for antiviral purine derivatives. It is therefore plausible, though not yet demonstrated, that this compound could modulate host cell pathways essential for viral life cycles.

Antimicrobial and Antileishmanial Mechanisms

The potential of this compound as an antimicrobial or antileishmanial agent can be inferred from the activities of other substituted purines. Several 6,9-disubstituted purines have been reported to possess antibacterial and antileishmanial properties. The mechanisms underlying the antibacterial action of such compounds can involve the disruption of bacterial cell wall and membrane integrity, inhibition of essential intracellular enzymes, and the induction of apoptosis. nih.gov Furthermore, studies on thieno[2,3-d]pyrimidines, which bear structural resemblance to purines, have indicated that the presence of a benzylcarboxamide fragment can contribute to antimicrobial efficacy. researchgate.net

In the realm of antileishmanial therapeutics, the purine salvage pathway of the Leishmania parasite is a validated target. These protozoan parasites lack the ability for de novo purine synthesis and are thus dependent on salvaging purines from their host. Consequently, inhibitors of enzymes within this pathway, such as purine nucleoside phosphorylase (PNP), can serve as effective antileishmanial agents. While specific data for this compound is absent, the established activity of the broader purine analogue class suggests this as a promising area for future research.

Receptor Modulation (e.g., Adenosine (B11128) Receptors)

Adenosine receptors, which include the A1, A2A, A2B, and A3 subtypes, are a primary target for purine-based molecules. The affinity and selectivity of these compounds are intricately linked to the nature and position of substituents on the purine core. N6-substituted adenosine derivatives, for example, are known to interact with these receptors. nih.gov Research on N(6)-substituted 2-phenyl-9-benzyl-8-azaadenines has revealed good binding properties and selectivity for the A1 adenosine receptor, suggesting that a lipophilic pocket within the receptor can accommodate the N(9)-substituent.

The binding affinities of a range of adenosine receptor ligands have been extensively studied, particularly at the human A3 subtype, where some derivatives exhibit high potency. nih.gov Although no direct binding data for this compound is available, the established structure-activity relationships for analogous purines indicate a potential for interaction with one or more adenosine receptor subtypes. The benzyl (B1604629) moiety at the 9-position and the ethoxyethyl group at the 6-position would be critical determinants of its binding profile.

| Compound | Receptor Subtype | Affinity (Ki) |

|---|---|---|

| HE-NECA | Human A3 | Low nanomolar range nih.gov |

| NECA | Human A3 | Low nanomolar range nih.gov |

| ZM 241385 | Human A3 | Micromolar range nih.gov |

| SCH 58261 | Human A3 | Micromolar range nih.gov |

| A17 (a pyrazolo[3,4-c]pyridine) | Human A1/A3 | Low-nanomolar nih.gov |

This table is for illustrative purposes to show the range of affinities observed for other purine-like compounds and does not include data for the title compound.

Enzyme Inhibition Profiling (e.g., Purine Nucleoside Phosphorylase, Phosphodiesterases)

Purine analogues are recognized as inhibitors of a variety of enzymes, most notably purine nucleoside phosphorylase (PNP) and phosphodiesterases (PDEs).

Purine Nucleoside Phosphorylase (PNP): As a pivotal enzyme in the purine salvage pathway, PNP inhibition is a therapeutic approach for T-cell-mediated disorders and a strategy to augment the efficacy of certain nucleoside drugs. jci.org Research into 2,6-substituted purines has led to the identification of inhibitors against Helicobacter pylori PNP, with inhibition constants typically in the micromolar range. nih.gov For example, 6-benzylthio-2-chloropurine has been identified as an inhibitor of this bacterial enzyme. nih.gov The structural similarity of this compound suggests it could potentially inhibit PNP, though this requires experimental validation.

| Compound | Inhibition Constant (Ki) |

|---|---|

| 6-benzylthio-2-chloropurine | Micromolar range nih.gov |

This table highlights PNP inhibition by a related compound and lacks data for the title compound.

Phosphodiesterases (PDEs): The PDE superfamily of enzymes is responsible for the hydrolysis of the second messengers cyclic AMP (cAMP) and cyclic GMP (cGMP). Many heterocyclic compounds have been developed as PDE inhibitors. Notably, several inhibitors selective for PDE5 have also been found to be potent inhibitors of PDE6. nih.gov While no specific data exists regarding the effect of this compound on any PDE isozyme, its core purine structure suggests a potential for interaction with the active site of these enzymes.

High-Throughput Screening (HTS) and Phenotypic Assays

High-throughput and phenotypic screening are instrumental in modern drug discovery, enabling the rapid assessment of large compound libraries to identify molecules with desired biological effects. These unbiased approaches can uncover novel mechanisms of action and provide starting points for medicinal chemistry optimization. A thorough review of existing scientific literature and databases did not reveal any public data indicating that this compound has been evaluated in, or identified as a hit from, any HTS or phenotypic screening campaigns. Consequently, its broader activity profile in unbiased biological assays remains to be elucidated.

Computational and in Silico Approaches to 9 Benzyl 6 2 Ethoxyethyl 9h Purine Research

Molecular Docking and Ligand-Protein Interaction Studies

There is no available research detailing the use of molecular docking to predict the binding orientation and affinity of 9-Benzyl-6-(2-ethoxyethyl)-9H-purine with any biological target. Such studies would be invaluable for hypothesizing its mechanism of action and identifying potential protein partners.

Molecular Dynamics Simulations to Understand Binding Affinity and Conformational Changes

No molecular dynamics simulations have been published that would elucidate the dynamic interactions between this compound and a protein target. These simulations are crucial for confirming the stability of docked poses and providing a more accurate estimation of binding free energies.

Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure and Reactivity Prediction)

A search for quantum chemical calculations, such as those using Density Functional Theory (DFT), to determine the electronic structure, reactivity, and spectroscopic properties of this compound yielded no results. These calculations are fundamental for understanding the intrinsic properties of a molecule.

Virtual Screening and De Novo Drug Design

There is no evidence of this compound being used as a scaffold or a query molecule in virtual screening campaigns to identify new hit compounds. Similarly, no de novo design studies based on its structure have been reported.

Cheminformatics and Data Mining for Analog Development

No cheminformatics or data mining studies have been published that focus on the development of analogs of this compound. These approaches are essential for exploring the chemical space around a lead compound to optimize its properties.

Structural Bioinformatics and Protein Data Bank (PDB) Analysis for Target Identification and Validation

A comprehensive search of the Protein Data Bank (PDB) and other structural bioinformatics resources revealed no crystal structures of this compound in complex with any protein. This lack of structural data is a significant barrier to understanding its biological function and for structure-based drug design efforts.

Analytical and Spectroscopic Characterization Methods for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution.

¹H NMR would be utilized to identify the number and environment of all protons in the molecule. The spectrum would be expected to show distinct signals for the protons of the purine (B94841) core (H-2 and H-8), the benzyl (B1604629) group (methylene protons and aromatic protons), and the 2-ethoxyethyl side chain (two sets of methylene (B1212753) protons and the terminal methyl protons). The chemical shifts (δ) and coupling constants (J) would confirm the connectivity of these fragments.

¹³C NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom in 9-Benzyl-6-(2-ethoxyethyl)-9H-purine would produce a distinct signal, confirming the presence of the purine ring, the benzyl group, and the ethoxyethyl substituent.

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish definitive correlations between protons and carbons, confirming the exact placement of the substituents on the purine scaffold. For instance, a correlation between the benzyl methylene protons and the N9-position of the purine ring in an HMBC (Heteronuclear Multiple Bond Correlation) spectrum would verify the site of benzylation.

| Expected ¹H NMR Data | Expected ¹³C NMR Data |

| Assignment | Chemical Shift (ppm) |

| Purine H-2 | Value |

| Purine H-8 | Value |

| Benzyl CH₂ | Value |

| Benzyl Ar-H | Value |

| Ethoxyethyl O-CH₂ | Value |

| Ethoxyethyl C-CH₂ | Value |

| Ethoxyethyl CH₃ | Value |

| Note: This table represents expected data. Actual values require experimental determination. |

Mass Spectrometry (MS, HRMS)

Mass spectrometry is essential for determining the molecular weight and elemental composition of the compound. Standard Mass Spectrometry (MS) would show a molecular ion peak (M⁺) corresponding to the mass of the molecule. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₁₆H₁₈N₄O). Fragmentation patterns observed in the mass spectrum can also offer structural confirmation, for example, by showing the loss of the benzyl group or fragments from the ethoxyethyl side chain.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to:

C-H stretching from the aromatic benzyl ring and the aliphatic ethoxyethyl chain.

C=N and C=C stretching vibrations from the purine ring system.

C-O-C stretching from the ether linkage in the ethoxyethyl group.

C-N stretching vibrations.

The absence of certain bands, such as N-H stretching (above 3100 cm⁻¹), would confirm the N9-substitution of the purine ring.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

Should a suitable single crystal of this compound be obtained, single-crystal X-ray diffraction would provide the most definitive structural proof. This technique maps the electron density of the atoms in the crystal, revealing the precise three-dimensional structure. It would confirm the planarity of the purine ring, the bond lengths and angles, the conformation of the ethoxyethyl side chain, and the orientation of the benzyl group relative to the purine core. Furthermore, it would elucidate the intermolecular interactions, such as stacking and hydrogen bonding, that govern the crystal packing. While crystallographic data for the exact title compound is not publicly documented, studies on analogous structures like 9-benzyl-6-ethoxy-7-ethyl-2-phenyl-7,9-dihydropurin-8-one have been reported, demonstrating the utility of this method for the purine class. researchgate.net

| Crystallographic Parameters (Hypothetical) | |

| Parameter | Value |

| Crystal system | e.g., Monoclinic |

| Space group | e.g., P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z | Value |

| R-factor | Value |

| Note: This table is a template for expected crystallographic data. Actual values require experimental determination. |

Chromatographic Techniques for Separation and Purity (Thin Layer Chromatography, High-Performance Liquid Chromatography, Gas Chromatography-Mass Spectrometry)

Chromatographic methods are fundamental for the separation of the target compound from starting materials, by-products, and other impurities, as well as for the final assessment of its purity.

Thin Layer Chromatography (TLC) is typically used to monitor the progress of the chemical synthesis in real-time. By comparing the retention factor (Rf) of the product spot to that of the starting materials, the completion of the reaction can be determined.

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for both purification (preparative HPLC) and purity analysis (analytical HPLC). A sharp, single peak in the chromatogram at a specific retention time would indicate a high degree of purity.

Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, provided the compound is sufficiently volatile and thermally stable. This technique couples the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for the identification of the main component and any volatile impurities.

Future Directions and Emerging Research Avenues for 9 Benzyl 6 2 Ethoxyethyl 9h Purine

Exploration of Novel Biological Activities

The purine (B94841) scaffold is a privileged structure in drug discovery, known to interact with a multitude of biological targets. nih.govresearchgate.net Consequently, a primary future direction for 9-Benzyl-6-(2-ethoxyethyl)-9H-purine will be the broad exploration of its biological activity profile. Drawing parallels from analogous 6- and 9-substituted purines, several key areas warrant investigation:

Anticancer Properties: Purine analogues are well-established anticancer agents, with several clinically approved drugs. nih.govnih.govwikipedia.org Future studies should assess the cytotoxicity of this compound against a diverse panel of cancer cell lines. Research into related 2,6,9-trisubstituted purines has shown potent activity against various cancers, including breast and leukemia. nih.govmdpi.com Mechanistic studies could explore its potential to induce apoptosis, arrest the cell cycle, or inhibit key oncogenic signaling pathways. nih.govmedscape.com

Antiviral Activity: The structural similarity of purine analogues to endogenous nucleosides makes them prime candidates for antiviral drug development. researchgate.netnih.gov Screening against a range of viruses, including herpesviruses, influenza, and HIV, could reveal novel therapeutic applications. nih.govresearchgate.net

Enzyme Inhibition: Many purine derivatives function by inhibiting specific enzymes. A crucial research avenue would be to screen this compound against various enzyme families, such as:

Cyclin-Dependent Kinases (CDKs): CDK inhibitors are a major focus in cancer therapy, and numerous purine-based compounds have been developed as potent inhibitors. nih.govmdpi.com

Phosphodiesterases (PDEs): These enzymes are involved in various signaling pathways, and their inhibition can have therapeutic effects in a range of diseases.

Other Kinases: The vast landscape of the human kinome presents numerous potential targets for this compound.

Receptor Modulation: Purinergic receptors, which bind endogenous purines like adenosine (B11128), are involved in a wide array of physiological processes. mdpi.com Investigating the agonist or antagonist activity of this compound at these receptors could uncover novel therapeutic potential in areas such as inflammation, pain, and cardiovascular disease.

Rational Design of Potent and Selective Analogues

Once initial biological activities are identified, the next logical step is the rational design of more potent and selective analogues. This involves a multidisciplinary approach combining synthetic chemistry with computational modeling.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical space around the this compound scaffold will be essential. This involves synthesizing a library of related compounds with modifications at key positions:

The 6-position: Varying the length and branching of the ethoxyethyl chain, or replacing it with other functional groups, could significantly impact target binding and pharmacokinetic properties. researchgate.net

The 9-position: While the benzyl (B1604629) group is a common feature in many active purines, modifications to the aromatic ring (e.g., substitution with electron-donating or -withdrawing groups) could fine-tune activity. nih.gov

The 2-position: Introduction of various substituents at this position could further enhance potency and selectivity, a strategy successfully employed for other 2,6,9-trisubstituted purines. mdpi.com

Computational Modeling: In silico techniques such as molecular docking and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies can provide valuable insights into the binding mode of these compounds and guide the design of new analogues with improved affinity and selectivity for their target. mdpi.comresearchgate.net These models can help prioritize which analogues to synthesize, saving time and resources. The goal is to achieve a balance between high affinity for the desired target and minimal interaction with off-target molecules to reduce potential side effects. nih.govmit.edu

Advanced Mechanistic Investigations

A deep understanding of how a compound exerts its biological effects is crucial for its development as a therapeutic agent. For this compound, this will involve moving beyond initial activity screens to detailed mechanistic studies.

Future research should aim to:

Identify the direct molecular target(s): Techniques such as affinity chromatography, and drug affinity responsive target stability (DARTS) can be employed to isolate the specific protein(s) that the compound binds to.

Elucidate the mechanism of action: Once a target is identified, further studies will be needed to understand how the compound modulates its function. For example, if the target is an enzyme, researchers would investigate the type of inhibition (e.g., competitive, non-competitive). If the compound induces apoptosis, the specific apoptotic pathway (intrinsic or extrinsic) would be delineated. nih.gov

Validate the mechanism in cellular and in vivo models: It is essential to confirm that the mechanism of action observed in vitro is relevant in a more complex biological context. This can involve using genetically modified cell lines (e.g., with knockout or overexpression of the target protein) and, eventually, in animal models of the disease.

Integration of Omics Technologies (e.g., Proteomics, Metabolomics)

The advent of "omics" technologies provides an unprecedented opportunity to gain a holistic understanding of the cellular response to a drug candidate.

Proteomics: This involves the large-scale study of proteins. By comparing the proteome of cells treated with this compound to untreated cells, researchers can identify changes in protein expression and post-translational modifications. nih.govacs.org This can provide valuable clues about the compound's mechanism of action and potential off-target effects. acs.org Proteomic profiling can also aid in the discovery of biomarkers to monitor the drug's efficacy. jyi.org A chemical proteomics approach using an analogue of the compound as a probe could also be used to identify its binding partners within the complex cellular environment. nih.gov

Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind. Metabolomic analysis of cells or organisms exposed to the compound can reveal alterations in metabolic pathways. nih.govnih.gov For instance, disruptions in purine metabolism or other central metabolic pathways could be indicative of the compound's mode of action. acs.org This approach can also help in identifying biomarkers of drug response or toxicity.

Collaborative Research Opportunities in Academia and Industry

The development of a novel therapeutic agent is a complex and resource-intensive process that often benefits from collaboration between academic institutions and the pharmaceutical industry.

Academia-Industry Partnerships: Academic labs are often at the forefront of basic research, identifying novel targets and elucidating biological mechanisms. nih.gov Pharmaceutical companies, on the other hand, have the expertise and resources for drug optimization, preclinical and clinical development, and navigating the regulatory landscape. A synergistic collaboration could see academic researchers performing the initial discovery and mechanistic work on this compound and its analogues, with an industry partner taking the lead on later-stage development.

Interdisciplinary Consortia: The multifaceted nature of modern drug discovery calls for collaboration between experts in various fields, including medicinal chemistry, cell biology, pharmacology, computational biology, and clinical medicine. Forming research consortia focused on the development of purine analogues could pool resources and expertise, accelerating the translation of promising compounds from the laboratory to the clinic.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 9-Benzyl-6-(2-ethoxyethyl)-9H-purine, and how do reaction conditions influence yield?

- Methodology :

- Alkylation : Start with 6-chloropurine derivatives. React with 2-ethoxyethyl bromide in the presence of a base (e.g., Cs₂CO₃ or K₂CO₃) in DMF at room temperature for 6–12 hours. Monitor via TLC (n-hexane:EtOAc solvent system) .

- Purification : Use column chromatography (EtOAc/hexane gradients) or recrystallization from methanol to isolate the product .

- Key variables : Excess alkylating agents (1.5–2.0 eq.) and inert atmospheres (N₂/Ar) minimize side reactions. Higher yields (~70–85%) are achieved with tetrabutylammonium iodide as a phase-transfer catalyst .

Q. How is structural characterization of this compound performed to confirm regioselectivity?

- Analytical workflow :

- NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., benzyl protons at δ 5.2–5.5 ppm; ethoxyethyl protons at δ 3.4–3.8 ppm) .

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement. Example: N-Benzylpurine derivatives show bond angles of ~120° at the purine N9 position, confirming alkylation .

- Mass spectrometry : ESI-MS to confirm molecular weight (e.g., [M+H]⁺ peak at m/z 314.2) .

Q. What are the standard protocols for evaluating the purity of synthesized 9-Benzylpurine derivatives?

- Quality control :

- HPLC : Reverse-phase C18 column with acetonitrile/water (70:30) mobile phase; UV detection at 254 nm .

- Elemental analysis : ≤0.4% deviation from theoretical C/H/N values .

- Melting point consistency : Compare with literature data (e.g., 145–148°C for similar 9-benzylpurines) .

Advanced Research Questions

Q. How do structural modifications at the purine 2-position impact antimycobacterial activity?

- Structure-Activity Relationship (SAR) :

- Chloro substituent : 2-Chloro-9-benzylpurines (e.g., 2-chloro-6-(2-furyl)-9H-purine) show MIC values of 0.78 µg/mL against Mycobacterium tuberculosis due to enhanced electrophilicity and target binding .

- Methoxy vs. ethoxy : Electron-donating groups (e.g., 4-methoxybenzyl) improve activity (MIC 0.39 µg/mL) by stabilizing charge-transfer interactions with bacterial enzymes .

- Cytotoxicity : Prioritize compounds with selectivity indices (CC₅₀/MIC) >10 in Vero cell assays .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

- Data reconciliation :

- Dose-response curves : Validate IC₅₀ values using Hill slope analysis (n ≥ 3 replicates) .

- Assay standardization : Compare MICs under identical conditions (e.g., Middlebrook 7H9 media for M. tuberculosis) .

- Metabolic stability : Test compounds in liver microsomes to rule out false negatives from rapid degradation .

Q. How can computational modeling optimize the design of 9-Benzylpurine derivatives for antiviral applications?

- In silico approaches :

- Docking studies : Use AutoDock Vina to simulate binding to rhinovirus VP1 capsid proteins. Prioritize derivatives with ΔG < −8 kcal/mol .

- QSAR models : Correlate logP values (1.5–3.0) with antiviral IC₅₀. Hydrophobic substituents (e.g., 4-methylbenzyl) enhance membrane permeability .

- ADMET prediction : SwissADME to filter compounds with high GI absorption and CYP2D6 inhibition risks .

Q. What are the challenges in crystallizing 9-Benzylpurine derivatives, and how are they addressed?

- Crystallography insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.